1-Ethoxy-4-ethynyl-2-fluorobenzene is an organic compound characterized by its unique structure that incorporates an ethoxy group and an ethynyl group attached to a fluorobenzene ring. Its molecular formula is , indicating the presence of ten carbon atoms, nine hydrogen atoms, one fluorine atom, and one oxygen atom. This compound is significant in various fields of chemical research and applications, particularly in the synthesis of advanced materials and pharmaceuticals.
The compound can be synthesized through various methods, with one of the most notable being the Sonogashira coupling reaction. This method involves the coupling of 1-ethoxy-4-iodobenzene with an appropriate alkyne in the presence of a palladium catalyst, typically under inert conditions to prevent unwanted reactions.
1-Ethoxy-4-ethynyl-2-fluorobenzene falls under the category of substituted aromatic compounds. It is classified as an ethynylbenzene derivative due to the presence of the ethynyl functional group, which significantly influences its chemical behavior and reactivity.
The synthesis of 1-ethoxy-4-ethynyl-2-fluorobenzene typically involves several key steps:
The Sonogashira reaction conditions are critical for achieving optimal yields. Typical conditions include:
The key structural data includes:
CCOc1ccc(C#C)cc1F
InChI=1S/C10H9FO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h1,5
1-Ethoxy-4-ethynyl-2-fluorobenzene can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The physical properties of 1-ethoxy-4-ethynyl-2-fluorobenzene include:
Chemical properties include:
Relevant data indicates that this compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature variations.
1-Ethoxy-4-ethynyl-2-fluorobenzene has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4